[1-(2-furylmethyl)-2-piperidinyl]methanol
Description
The compound “[1-(2-furylmethyl)-2-piperidinyl]methanol” is a complex organic molecule. It contains a furylmethyl group (a furan ring attached to a methyl group), a piperidinyl group (a six-membered ring containing five carbon atoms and one nitrogen atom), and a methanol group (a methyl group bound to a hydroxyl group) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s likely that it involves the reaction of a furylmethyl compound with a piperidine derivative, followed by the introduction of the methanol group. The exact methods and conditions would depend on the specific reactants and desired isomers .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its furylmethyl, piperidinyl, and methanol groups. The exact structure would depend on the specific isomer and the stereochemistry of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan ring, the piperidine ring, and the hydroxyl group. The furan ring is aromatic and may undergo electrophilic substitution. The piperidine ring is a secondary amine and can participate in reactions typical of amines. The hydroxyl group can be involved in reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxyl group) would influence properties like solubility, boiling point, and melting point .Future Directions
properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-9-10-4-1-2-6-12(10)8-11-5-3-7-14-11/h3,5,7,10,13H,1-2,4,6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMBZHULMFWBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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